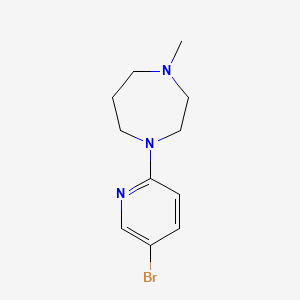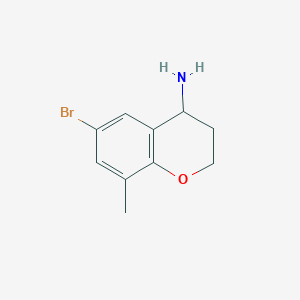
Benzaldehyde,4-chloro-3-fluoro-,oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 4-chloro-3-fluoro-, oxime: is an organic compound with the molecular formula C7H5ClFNO It is a derivative of benzaldehyde, where the aldehyde group is converted to an oxime, and the benzene ring is substituted with chlorine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzaldehyde, 4-chloro-3-fluoro-, oxime can be synthesized from 4-chloro-3-fluorobenzaldehyde and hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs at room temperature in methanol, yielding a mixture of E- and Z-isomers .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzaldehyde, 4-chloro-3-fluoro-, oxime can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Benzaldehyde, 4-chloro-3-fluoro-, oxime is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine:
Industry: In the chemical industry, it is used in the production of dyes, polymers, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of benzaldehyde, 4-chloro-3-fluoro-, oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
- 4-Chloro-3-fluorobenzaldehyde
- 4-Fluorobenzaldehyde
- 3-Chloro-4-fluorobenzaldehyde
- 2-Bromo-4-chlorobenzaldehyde
Comparison: Benzaldehyde, 4-chloro-3-fluoro-, oxime is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit enhanced chemical stability and biological activity .
Propiedades
Fórmula molecular |
C7H5ClFNO |
|---|---|
Peso molecular |
173.57 g/mol |
Nombre IUPAC |
(NE)-N-[(4-chloro-3-fluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5ClFNO/c8-6-2-1-5(4-10-11)3-7(6)9/h1-4,11H/b10-4+ |
Clave InChI |
OMBFOEPKXLLRRV-ONNFQVAWSA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C=N/O)F)Cl |
SMILES canónico |
C1=CC(=C(C=C1C=NO)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


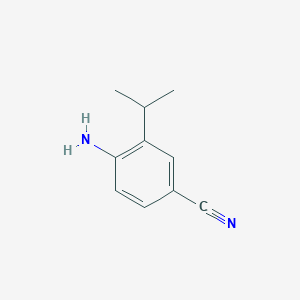

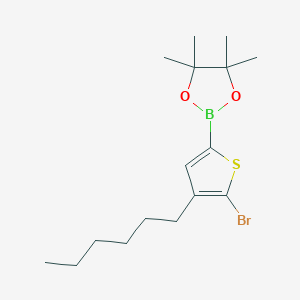

![2-[2-(1-Ethoxycarbonyl-3-phenyl-propylamino)-propionyl]-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid ethyl ester](/img/structure/B12092147.png)
![3'-Bromo-6-chloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12092149.png)


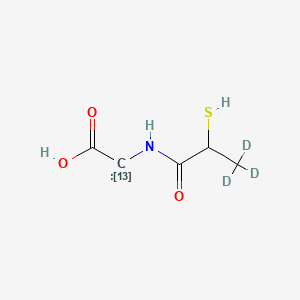
![1-[[4-Nitro-2-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B12092178.png)

